Cas no 1807021-75-5 (3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)

3-Aminomethyl-4-chloro-5-cyanophenylacetic acid 化学的及び物理的性質
名前と識別子
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- 3-Aminomethyl-4-chloro-5-cyanophenylacetic acid
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- インチ: 1S/C10H9ClN2O2/c11-10-7(4-12)1-6(3-9(14)15)2-8(10)5-13/h1-2H,3-4,12H2,(H,14,15)
- InChIKey: PKXMCCJRUOECNH-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C#N)=CC(CC(=O)O)=CC=1CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- トポロジー分子極性表面積: 87.1
- 疎水性パラメータ計算基準値(XlogP): -1.7
3-Aminomethyl-4-chloro-5-cyanophenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015023516-1g |
3-Aminomethyl-4-chloro-5-cyanophenylacetic acid |
1807021-75-5 | 97% | 1g |
1,445.30 USD | 2021-06-18 | |
Alichem | A015023516-250mg |
3-Aminomethyl-4-chloro-5-cyanophenylacetic acid |
1807021-75-5 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
Alichem | A015023516-500mg |
3-Aminomethyl-4-chloro-5-cyanophenylacetic acid |
1807021-75-5 | 97% | 500mg |
863.90 USD | 2021-06-18 |
3-Aminomethyl-4-chloro-5-cyanophenylacetic acid 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
3-Aminomethyl-4-chloro-5-cyanophenylacetic acidに関する追加情報
Professional Introduction to 3-Aminomethyl-4-chloro-5-cyanophenylacetic Acid (CAS No. 1807021-75-5)
3-Aminomethyl-4-chloro-5-cyanophenylacetic acid, with the chemical identifier CAS No. 1807021-75-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural framework, consists of a phenyl ring substituted with an amino group, a chloro group, and a cyano group, making it a versatile intermediate in the synthesis of various bioactive molecules.
The< strong>3-Aminomethyl-4-chloro-5-cyanophenylacetic acid molecule exhibits a distinct set of chemical properties that make it valuable in synthetic chemistry. The presence of the amino group at the 3-position and the cyano group at the 5-position introduces reactivity that can be exploited for further functionalization. This reactivity is particularly useful in the development of novel pharmaceutical agents, where precise structural modifications can lead to enhanced biological activity.
In recent years, there has been a growing interest in exploring the potential of< strong>3-Aminomethyl-4-chloro-5-cyanophenylacetic acid in drug discovery and development. Its structural features suggest that it could serve as a precursor for compounds targeting various therapeutic areas. For instance, the combination of an amino group and a cyano group provides opportunities for forming hydrogen bonds and coordinating with metal ions, which are crucial interactions in many biological processes.
One of the most promising applications of< strong>3-Aminomethyl-4-chloro-5-cyanophenylacetic acid is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that specifically inhibit certain kinases, researchers aim to develop treatments that can modulate these pathways effectively. The< strong>CAS No. 1807021-75-5 compound's structural motifs make it a candidate for such applications, as it can be modified to interact with specific kinase domains.
Furthermore, the< strong>3-Aminomethyl-4-chloro-5-cyanophenylacetic acid molecule has shown potential in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new therapeutic strategies. The unique chemical properties of this compound allow for its incorporation into structures that exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
The< strong>CAS No. 1807021-75-5 identifier ensures that researchers can accurately track and reference this compound in their studies. This level of specificity is crucial for maintaining consistency in scientific literature and ensuring reproducibility across different research groups. The compound's synthesis and purification methods have been refined to meet the demands of high-throughput screening and large-scale production, making it accessible for various applications.
In conclusion, 3-Aminomethyl-4-chloro-5-cyanophenylacetic acid (CAS No. 1807021-75-5) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.
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